molecular formula C8H11F4N3O B2428056 1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine CAS No. 1855951-96-0

1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B2428056
CAS No.: 1855951-96-0
M. Wt: 241.19
InChI Key: YUJMLSLXUUIXPA-UHFFFAOYSA-N
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Description

1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methyl group and a tetrafluoropropoxy group

Preparation Methods

The synthesis of 1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine typically involves multiple steps. One common synthetic route includes the reaction of 1-methyl-1H-pyrazol-3-amine with 2,2,3,3-tetrafluoropropyl bromide under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrafluoropropoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-methyl-1H-pyrazol-3-amine: Lacks the tetrafluoropropoxy group, resulting in different chemical and biological properties.

    2,2,3,3-tetrafluoropropyl bromide: Used as a precursor in the synthesis of the target compound.

    Glycidyl 2,2,3,3-tetrafluoropropyl ether: Another compound with a tetrafluoropropoxy group, used in different applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-methyl-5-(2,2,3,3-tetrafluoropropoxymethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F4N3O/c1-15-5(2-6(13)14-15)3-16-4-8(11,12)7(9)10/h2,7H,3-4H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJMLSLXUUIXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)COCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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